molecular formula C10H13N3 B1621566 3-[[2-(2-Pyridyl)ethyl]amino]propanenitrile CAS No. 91029-16-2

3-[[2-(2-Pyridyl)ethyl]amino]propanenitrile

Cat. No. B1621566
Key on ui cas rn: 91029-16-2
M. Wt: 175.23 g/mol
InChI Key: YKOCKSCGHBSOCO-UHFFFAOYSA-N
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Patent
US08236965B2

Procedure details

Acrylonitrile (10.1 ml, 1.1 eq) is added slowly to a solution cooled down to approximately 4° C. of 2-[2-(methylamino)ethyl]pyridine (19.5 ml, 1 eq) in methanol (200 ml). The reaction medium is then stirred for 3 hours at approximately 20° C. then concentrated under reduced pressure at 40° C. in order to produce 3-[(2-pyridin-2-ylethyl)amino]propanenitrile in the form of a yellow oil (25.6 g, 96% yield).
Quantity
10.1 mL
Type
reactant
Reaction Step One
Quantity
19.5 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=C.[CH3:5][NH:6][CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1>CO>[N:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[CH2:8][CH2:7][NH:6][CH2:5][CH2:2][C:1]#[N:4]

Inputs

Step One
Name
Quantity
10.1 mL
Type
reactant
Smiles
C(C=C)#N
Step Two
Name
Quantity
19.5 mL
Type
reactant
Smiles
CNCCC1=NC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction medium is then stirred for 3 hours at approximately 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under reduced pressure at 40° C. in order

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1=C(C=CC=C1)CCNCCC#N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 25.6 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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